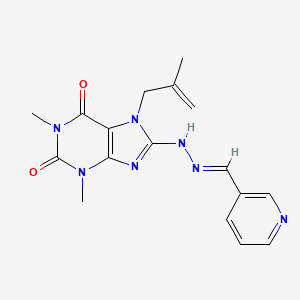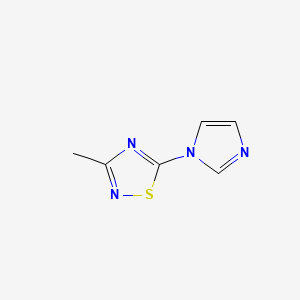
5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Coordination Polymers Synthesis
This compound has been utilized in the synthesis of coordination polymers, which are structures consisting of metal ions coordinated to organic ligands. These polymers exhibit intriguing architectures and topologies, leading to potential applications in luminescence, gas adsorption, catalysis, and magnetic materials. The hydrothermal synthesis of coordination polymers using this compound with transition metals like Zn(II), Co(II), and Cd(II) has resulted in materials with 2D structures that extend into 3D networks via hydrogen-bonding interactions .
Luminescent Materials
The luminescent properties of coordination polymers synthesized from 5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole have been explored. These materials can be used in the development of new luminescent probes, sensors, and devices for various applications, including bioimaging and environmental monitoring .
Gas Adsorption
Coordination polymers derived from this compound have shown potential in gas adsorption applications. This is particularly relevant for the storage and separation of gases like hydrogen and carbon dioxide, which are crucial for energy and environmental technologies .
Catalysis
The catalytic properties of coordination polymers involving 5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole are being researched. These materials could catalyze various chemical reactions, offering a pathway to more efficient and sustainable industrial processes .
Magnetic Materials
Due to the magnetic properties of the coordination polymers formed with this compound, there is potential for their use in the development of magnetic materials. These could have applications in data storage, spintronics, and magnetic resonance imaging (MRI) .
Drug Delivery
The structural diversity of coordination polymers synthesized from 5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole allows for the exploration of these materials as drug delivery systems. Their porous nature could be advantageous for the encapsulation and controlled release of therapeutic agents .
Porous Materials
The ability of coordination polymers based on this compound to form porous structures makes them suitable candidates for applications in filtration, separation processes, and as scaffolds in material science .
Hydrogen Bond Donors/Acceptors
The presence of carboxylate and nitrogen donors in the compound’s structure enables it to function as a hydrogen bond donor or acceptor. This property is beneficial in the design of supramolecular assemblies and networks, which have implications in materials science and nanotechnology .
Wirkmechanismus
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-imidazol-1-yl-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-5-8-6(11-9-5)10-3-2-7-4-10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYRCLZYCPKGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Chlorophenyl)methylsulfonylmethyl]-N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide](/img/structure/B2900778.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900779.png)
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[2-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2900780.png)

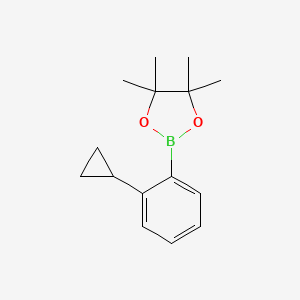

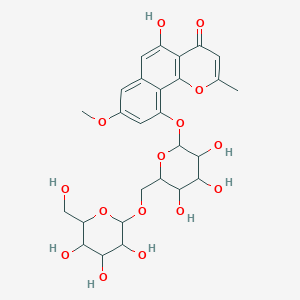

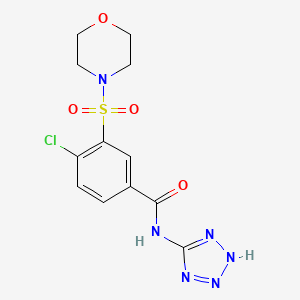

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)
![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2900794.png)

